molecular formula C16H11N B031419 9-Anthraceneacetonitrile CAS No. 2961-76-4

9-Anthraceneacetonitrile

Cat. No.: B031419
CAS No.: 2961-76-4
M. Wt: 217.26 g/mol
InChI Key: MUTCNFLGBMSLTA-UHFFFAOYSA-N
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Description

9-Anthraceneacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C16H11N and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Triplet Energy Transfer and Visible Light Absorption : The association of 9-anthracenecarboxylic acid (9AC) with colloidal TiO2 in acetonitrile allows for triplet energy transfer to oxazine-725, thereby extending its absorption into the visible region. This finding indicates potential applications in photocatalysis and photochemistry (Kamat & Ford, 1987).

  • Chromatographic Analysis : Anthracene-9-carbonyl chloride is effective in detecting hydroxy compounds in high-performance liquid chromatographic analysis, with applications in analyzing short-chain alcohols, diols, trichothecene mycotoxins, and sterols (Bayliss, Homer, & Shepherd, 1988).

  • Photochemical Reactions : Photochemical reactions of anthracene derivatives in acetonitrile lead to the formation of compounds like 9-methylimino-10-anthracenecarbonitrile, highlighting their potential in synthetic chemistry (Freccero, Mella, & Albini, 1994).

  • Medical Treatments : Anthraquinones, related to anthracene derivatives, have long been used in medical treatments for various conditions, though their safety is a concern due to the presence of the quinone moiety (Malik & Müller, 2016).

  • Anion Recognition : 9-Anthracene carboxylic acid shows strong affinities towards divalent anions, making it an ideal receptor for anion recognition, especially in chemical sensing applications (Hou Xiao-hong, 2011).

  • Photocatalytic Oxygenation : The photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion effectively produces dioxygen-containing products like anthraquinone, with potential applications in fuel production and organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).

Mechanism of Action

Mode of Action

A study mentions the kinetics and mechanisms of reactions involving 9-substituted anthracene cation radicals with water or methanol in acetonitrile. This suggests that the compound may interact with its targets through radical mechanisms, but more detailed studies are required to confirm this.

Biochemical Pathways

Anthracene derivatives have been studied for their potential in optical switching, displays, and other devices . This suggests that the compound may interact with biochemical pathways related to these processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light can actuate stable radicals of the 9-anthracene carboxylic acid, a related compound, leading to radical-induced photochromism and photomagnetism . This suggests that light exposure could potentially influence the action of 9-Anthraceneacetonitrile.

Safety and Hazards

9-Anthracenecarbonitrile may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below . Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment .

Properties

IUPAC Name

2-anthracen-9-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCNFLGBMSLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311329
Record name 9-Anthraceneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-76-4
Record name 9-Anthraceneacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-chloromethyl-anthracene (10.0 g, 44.11 mmol) and potassium cyanide (28.72 g, 441.1 mmol) in acetonitrile (1.6 L) was heated to reflux for 2 hours. The mixture was cooled to room temperature, filtered and concentrated. The residue was dissolved in CH2Cl2, washed with water, dried over MgSO4 and concentrated to give anthracen-9-yl-acetonitrile as yellow crystals (9.40 g, 98% yield). 1H NMR (CDCl3) δ 8.53 (1H, s), 8.18 (2H, d), 8.07 (2H, d), 7.65 (2H, dd), 7.54 (2H, dd), 4.60 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.72 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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